Methyl 7

Übersicht

Beschreibung

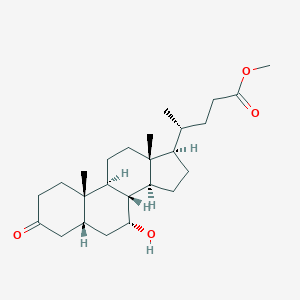

Methyl 7 is a bile acid derivative. It is a 3-oxo steroid that is derived from chenodeoxycholic acid, where the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone . This compound is known for its role as a human metabolite and has significant biological importance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7 can be achieved through the oxidation of chenodeoxycholic acid. One method involves the use of sodium hypochlorite as the oxidizing agent, with the reaction temperature controlled at -15°C. The reaction is carried out in methanol as the solvent, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, followed by purification steps such as crystallization and filtration to obtain high-purity products. The use of efficient oxidizing agents and controlled reaction conditions are crucial to ensure the yield and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7 undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group at position 3 can be oxidized to form a ketone.

Reduction: The ketone group can be reduced back to a hydroxy group under suitable conditions.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and carboxylic acid groups.

Common Reagents and Conditions

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetone.

Major Products Formed

Oxidation: Formation of 3-oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of ester and ether derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 7 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 7 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), regulating the expression of genes involved in bile acid synthesis and transport . Additionally, it modulates the activity of enzymes such as cholesterol 7alpha-hydroxylase, influencing cholesterol metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chenodeoxycholic Acid: The parent compound from which Methyl 7 is derived.

Lithocholic Acid: Another bile acid with similar structural features but different biological activities.

Ursodeoxycholic Acid: A bile acid used therapeutically for liver diseases.

Uniqueness

This compound is unique due to its specific oxidation state and functional groups, which confer distinct biological activities and chemical reactivity. Its role as a human metabolite and its involvement in bile acid metabolism further highlight its importance in scientific research .

Biologische Aktivität

Methyl 7, specifically referring to the compound 7-O-methyl aromadendrin (7-OMA), is a flavonoid derivative known for its diverse biological activities. This article provides an in-depth analysis of its pharmacological effects, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

7-O-methyl aromadendrin is a methylated flavonoid that belongs to the class of compounds known as flavonols. The synthesis of 7-OMA has been achieved through biotechnological methods involving the expression of specific genes in Escherichia coli. This process utilizes malonyl-CoA as a precursor, which is critical for the production of flavonoids. The engineered strains can produce significant quantities of 7-OMA when supplemented with appropriate substrates like p-coumaric acid .

1. Anti-inflammatory Properties

Research indicates that 7-OMA exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases .

2. Anticancer Effects

The compound has demonstrated anticancer activity in various studies. In vitro experiments revealed that 7-OMA can induce apoptosis in cancer cells, suggesting its utility in cancer therapy . Additionally, it has been observed to enhance insulin-mediated glucose uptake in liver carcinoma cells, indicating a dual role in metabolic regulation and cancer treatment .

3. Estrogen Receptor Modulation

Studies have shown that methyl substitutions at specific positions on steroid molecules can enhance their binding affinity to estrogen receptors (ER). For instance, the introduction of a 7-alpha-methyl group in estrogens has been reported to increase their affinity for ERs, which may lead to improved therapeutic effects in hormone-related conditions .

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells evaluated the effects of 7-OMA on cell proliferation and apoptosis. The results indicated that treatment with 7-OMA led to significant reductions in cell viability and increased markers of apoptosis compared to control groups. This suggests that 7-OMA could be developed as a therapeutic agent against breast cancer .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory mechanisms of 7-OMA were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that 7-OMA significantly reduced the levels of IL-6 and TNF-alpha, key inflammatory mediators. This underscores its potential application in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRLTYUHWGHDCJ-WZAAVQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471884 | |

| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14773-00-3 | |

| Record name | Methyl 7|A-Hydroxy-3-ketocholanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.